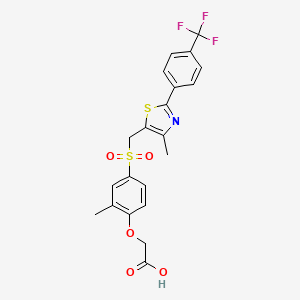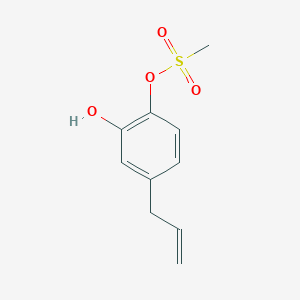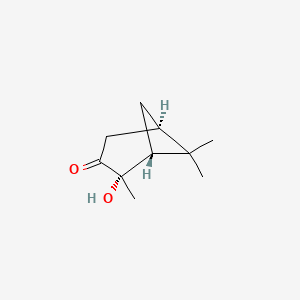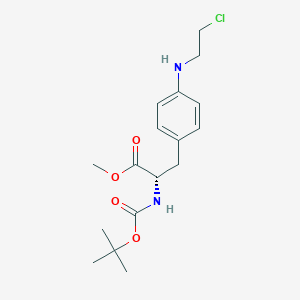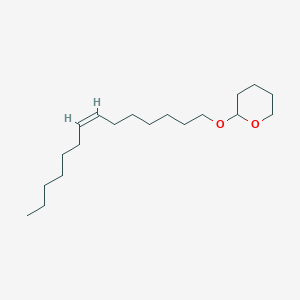
(Z)-2-(Tetradec-7-en-1-yloxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(Tetradec-7-en-1-yloxy)tetrahydro-2H-pyran, also known as Z-Tetrahydropyran-2-yloxy-tetradec-7-ene, is a compound that has been studied for its potential applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
A study by Dietrich et al. (2008) explored platinum compounds, including those linked to tetrahydro-2H-pyran, for their potential to overcome cisplatin resistance in cancer treatment. They found that these compounds could induce apoptosis through mechanisms different from cisplatin, suggesting their potential as alternative cancer therapies (Dietrich et al., 2008).
D’yakonov et al. (2015) reported on the synthesis of steroidal derivatives of 5Z,9Z-dienoic acid using tetrahydro-2H-pyran and their inhibitory activity against human topoisomerase I, a key enzyme in DNA replication. This research has implications in the development of new anticancer drugs (D’yakonov et al., 2015).
Isakov and Kulinkovich (2008) utilized tetrahydro-2H-pyran in the synthesis of sex attractants for the Western corn rootworm, a major agricultural pest. Their research contributes to the development of environmentally friendly pest control methods (Isakov & Kulinkovich, 2008).
Another study by D’yakonov et al. (2015) synthesized 11-phenylundeca-5Z,9Z-dienoic acid using tetrahydro-2H-pyran, demonstrating its dual inhibition of human topoisomerases I and IIα. This suggests its potential use in cancer therapy (D’yakonov et al., 2015).
Vraniar et al. (2002) explored the synthesis of α,β-didehydroamino acid derivatives with tetrahydro-2H-pyran-2-ones, contributing to the field of organic synthesis and potentially impacting the development of new pharmaceuticals (Vraniar et al., 2002).
Propiedades
IUPAC Name |
2-[(Z)-tetradec-7-enoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h7-8,19H,2-6,9-18H2,1H3/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICDEEHUPIIIQU-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(Tetradec-7-en-1-yloxy)tetrahydro-2H-pyran | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


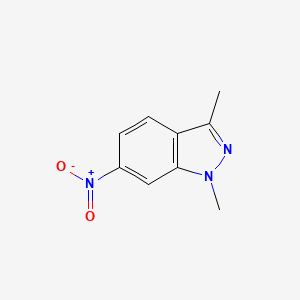
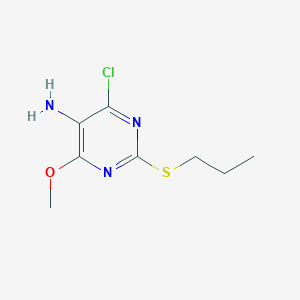
![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)
